Cas no 2228776-77-8 (1-(5-methyl-2-nitrophenyl)methylcyclopropane-1-carboxylic acid)
1-(5-methyl-2-nitrophenyl)methylcyclopropane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(5-methyl-2-nitrophenyl)methylcyclopropane-1-carboxylic acid
- 1-[(5-methyl-2-nitrophenyl)methyl]cyclopropane-1-carboxylic acid
- 2228776-77-8
- EN300-1837158
-
- Inchi: 1S/C12H13NO4/c1-8-2-3-10(13(16)17)9(6-8)7-12(4-5-12)11(14)15/h2-3,6H,4-5,7H2,1H3,(H,14,15)
- InChI Key: SAVIDOFACJIMJL-UHFFFAOYSA-N
- SMILES: OC(C1(CC2C=C(C)C=CC=2[N+](=O)[O-])CC1)=O
Computed Properties
- Exact Mass: 235.08445790g/mol
- Monoisotopic Mass: 235.08445790g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 332
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 83.1Ų
1-(5-methyl-2-nitrophenyl)methylcyclopropane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| Enamine | EN300-1837158-0.05g |
1-[(5-methyl-2-nitrophenyl)methyl]cyclopropane-1-carboxylic acid |
2228776-77-8 | 0.05g |
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2228776-77-8 | 0.25g |
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1-[(5-methyl-2-nitrophenyl)methyl]cyclopropane-1-carboxylic acid |
2228776-77-8 | 0.5g |
$1014.0 | 2023-09-19 | ||
| Enamine | EN300-1837158-1.0g |
1-[(5-methyl-2-nitrophenyl)methyl]cyclopropane-1-carboxylic acid |
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| Enamine | EN300-1837158-2.5g |
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2228776-77-8 | 2.5g |
$2071.0 | 2023-09-19 | ||
| Enamine | EN300-1837158-5.0g |
1-[(5-methyl-2-nitrophenyl)methyl]cyclopropane-1-carboxylic acid |
2228776-77-8 | 5g |
$3065.0 | 2023-06-01 | ||
| Enamine | EN300-1837158-10.0g |
1-[(5-methyl-2-nitrophenyl)methyl]cyclopropane-1-carboxylic acid |
2228776-77-8 | 10g |
$4545.0 | 2023-06-01 | ||
| Enamine | EN300-1837158-1g |
1-[(5-methyl-2-nitrophenyl)methyl]cyclopropane-1-carboxylic acid |
2228776-77-8 | 1g |
$1057.0 | 2023-09-19 | ||
| Enamine | EN300-1837158-5g |
1-[(5-methyl-2-nitrophenyl)methyl]cyclopropane-1-carboxylic acid |
2228776-77-8 | 5g |
$3065.0 | 2023-09-19 |
1-(5-methyl-2-nitrophenyl)methylcyclopropane-1-carboxylic acid Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
Additional information on 1-(5-methyl-2-nitrophenyl)methylcyclopropane-1-carboxylic acid
Introduction to 1-(5-methyl-2-nitrophenyl)methylcyclopropane-1-carboxylic acid (CAS No. 2228776-77-8)
1-(5-methyl-2-nitrophenyl)methylcyclopropane-1-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 2228776-77-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a cyclopropane ring fused with an aromatic nitro-substituted phenyl group, which imparts unique chemical and biological properties. The structural motif of this molecule, particularly the cyclopropane moiety, has been extensively studied for its potential in modulating various biological pathways due to its strained ring system, which can influence enzyme interactions and receptor binding affinities.
The 5-methyl-2-nitrophenyl substituent in the molecular structure introduces both electronic and steric effects that are critical for the compound's reactivity and function. The nitro group, a well-known pharmacophore, can participate in hydrogen bonding, electrostatic interactions, and redox reactions, making it a valuable component in drug design. Additionally, the presence of a methyl group at the para position relative to the nitro group enhances the lipophilicity of the molecule, which can improve its membrane permeability and bioavailability. These structural features make 1-(5-methyl-2-nitrophenyl)methylcyclopropane-1-carboxylic acid a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been growing interest in cyclopropane-containing compounds due to their unique biological activities. The strained three-membered ring of cyclopropane is known to enhance binding affinity to biological targets by distorting the conformation of substrates or enzymes. This property has been exploited in the development of novel therapeutic agents targeting various diseases, including infectious diseases and cancer. For instance, studies have shown that cyclopropane derivatives can exhibit potent antimicrobial activity by interfering with bacterial cell wall synthesis or metabolic pathways. Similarly, they have been investigated for their potential as kinase inhibitors, where the rigid structure of cyclopropane can mimic natural substrates and disrupt enzyme function.
The nitrophenyl moiety in 1-(5-methyl-2-nitrophenyl)methylcyclopropane-1-carboxylic acid further extends its pharmacological potential. Nitroaromatic compounds are well-documented for their role in modulating inflammatory responses and oxidative stress. The nitro group can be reduced to an amine under physiological conditions, leading to changes in molecular properties that may affect receptor binding or metabolic stability. This redox-active feature makes it particularly interesting for developing prodrugs or drugs that require activation within specific biological compartments. Additionally, the electron-withdrawing nature of the nitro group can influence the electronic distribution across the molecule, affecting its interactions with biological targets such as proteins and nucleic acids.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of complex molecules like 1-(5-methyl-2-nitrophenyl)methylcyclopropane-1-carboxylic acid with biological targets more accurately. These computational studies have revealed that the cyclopropane ring can adopt multiple conformations upon binding to proteins, which may provide insights into how this compound modulates biological pathways. Furthermore, virtual screening techniques have been employed to identify potential derivatives of this molecule with enhanced pharmacological properties. Such approaches have accelerated the discovery process by allowing researchers to prioritize compounds for experimental validation based on their predicted efficacy and selectivity.
In vitro studies have begun to elucidate the mechanisms by which 1-(5-methyl-2-nitrophenyl)methylcyclopropane-1-carboxylic acid exerts its effects. Initial experiments suggest that this compound may interact with enzymes involved in signal transduction pathways relevant to inflammation and cancer progression. The cyclopropane ring has been observed to disrupt hydrogen bonding networks in protein active sites, thereby inhibiting enzymatic activity. Meanwhile, the nitrophenyl substituent may engage in hydrophobic interactions or form π-stacking interactions with aromatic residues in proteins, further modulating target affinity. These findings highlight the compound's potential as a scaffold for developing novel inhibitors targeting specific disease-related pathways.
The synthesis of 1-(5-methyl-2-nitrophenyl)methylcyclopropane-1-carboxylic acid presents unique challenges due to its complex structural features. Traditional synthetic routes often involve multi-step processes that require careful optimization to ensure high yield and purity. Recent reports have described novel synthetic strategies that leverage transition metal catalysis or asymmetric methods to construct the cyclopropane core with high enantioselectivity. Such advances have not only improved access to this compound but also provided insights into general methodologies for constructing other cyclopropane-containing derivatives.
Future directions in research on 1-(5-methyl-2-nitrophenyl)methylcyclopropane-1-carboxylic acid include exploring its potential as a lead compound for drug development. By systematically modifying its structure through medicinal chemistry approaches, researchers aim to enhance its potency, selectivity, and pharmacokinetic properties. Additionally, preclinical studies are planned to evaluate its safety profile and therapeutic efficacy in animal models of disease. The integration of experimental data with computational modeling will be crucial in guiding these efforts toward developing effective therapeutic agents based on this promising scaffold.
The broader significance of this compound lies in its contribution to our understanding of how structural features influence biological activity. By studying molecules like 1-(5-methyl-2-nitrophenyl)methylcyclopropane-1-carboxylic acid, researchers can gain insights into fundamental principles governing drug-receptor interactions and develop innovative strategies for rational drug design. As our knowledge base expands through interdisciplinary collaborations between organic chemists, biochemists, biophysicists, and computational scientists, compounds such as this one will continue to play a vital role in advancing pharmaceutical science.
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